N-(3-methoxybenzyl)-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
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Overview
Description
N-[(3-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide is a complex organic compound that belongs to the class of benzoxazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring.
Introduction of the Acetamide Group: The acetamide group is introduced through acylation reactions using suitable acylating agents.
Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Pharmacology: Research focuses on its interactions with biological targets and its pharmacokinetic properties.
Materials Science: Used in the development of advanced materials with specific properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites.
DNA Intercalation: Intercalating into DNA strands and affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
N-[(3-methoxyphenyl)methyl]-2-(3-oxo-2H-1,4-benzoxazin-4-yl)acetamide: Lacks the methyl group at the 7-position.
N-[(3-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide: Different positioning of the functional groups.
Uniqueness
N-[(3-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group and the methyl group at specific positions can enhance its interaction with biological targets and improve its pharmacokinetic properties.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for the development of new therapeutic agents and advanced materials.
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide |
InChI |
InChI=1S/C19H20N2O4/c1-13-6-7-16-17(8-13)25-12-19(23)21(16)11-18(22)20-10-14-4-3-5-15(9-14)24-2/h3-9H,10-12H2,1-2H3,(H,20,22) |
InChI Key |
FRNRVOOCPTUMCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC(=O)NCC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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